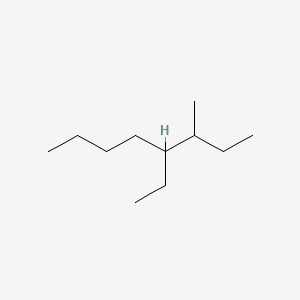

Octane, 4-ethyl-3-methyl

Description

Overview of Branched Hydrocarbons in Contemporary Organic Chemistry

Branched-chain alkanes are isomers of their straight-chain counterparts, possessing the same molecular formula but differing in the connectivity of their carbon atoms. This structural variance leads to significant differences in properties such as boiling point, melting point, and viscosity. In general, increased branching leads to a more compact molecular structure, which in turn lowers the boiling point due to reduced surface area and weaker van der Waals forces. researchgate.netnih.gov This is a critical consideration in the refining of petroleum and the formulation of fuels. Furthermore, the presence of tertiary and quaternary carbon atoms in highly branched alkanes influences their chemical reactivity, particularly in processes like catalytic cracking and combustion. alevelchemistry.co.uk

Contextualizing 4-Ethyl-3-Methyl Octane (B31449) (C₁₁H₂₄) within Higher Branched Alkane Research

4-Ethyl-3-methyl octane, with its eleven carbon atoms, is a representative example of a higher branched alkane. Its structure, featuring both a methyl and an ethyl branch on an octane backbone, contributes to a higher degree of branching compared to simpler isomers.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | osti.govresearchgate.net |

| Molecular Weight | 156.31 g/mol | researchgate.net |

| IUPAC Name | 4-ethyl-3-methyloctane | researchgate.net |

| CAS Number | 62016-20-0 | researchgate.net |

| Boiling Point | 185.9 °C (366.65 K) | osti.gov |

An interactive data table providing key properties of 4-ethyl-3-methyl octane.

Research into higher branched alkanes like 4-ethyl-3-methyl octane is often driven by the need for high-performance fuels. Highly branched structures are known to have higher octane ratings, which relates to their ability to resist knocking or premature combustion in an engine. researchgate.netalevelchemistry.co.uk The study of such molecules helps in understanding the fundamental principles that govern combustion chemistry and in the development of more efficient and cleaner-burning fuels. researchgate.net

Fundamental Importance of Molecular Architecture in Determining Chemical Behavior

The specific arrangement of atoms in 4-ethyl-3-methyl octane dictates its chemical behavior. The presence of tertiary hydrogens (at positions 3 and 4) makes it more susceptible to certain reactions, such as halogenation, compared to its linear counterpart, n-undecane. The intricate three-dimensional shape of the molecule also influences how it interacts with catalysts. For instance, in catalytic cracking, the shape-selectivity of zeolite catalysts can favor the formation of specific branched isomers.

Combustion studies on highly branched alkanes reveal that their complex structures lead to different reaction pathways and the formation of a unique set of intermediates and products compared to linear alkanes. alevelchemistry.co.uk This has significant implications for engine efficiency and the emission of pollutants.

Research Gaps and Future Trajectories in Branched Alkane Investigations

Despite the importance of branched alkanes, a detailed understanding of the specific reaction kinetics and combustion behavior of many individual isomers, including 4-ethyl-3-methyl octane, remains a significant research gap. Much of the current knowledge is based on studies of less complex model compounds or on the analysis of complex mixtures.

Future research will likely focus on:

Detailed kinetic modeling: Developing comprehensive models for the combustion and pyrolysis of specific highly branched alkanes to improve the predictive accuracy of fuel performance.

Advanced synthetic methods: Exploring novel catalytic routes for the selective synthesis of desired branched isomers from renewable feedstocks. researchgate.net

In-situ diagnostics: Utilizing advanced analytical techniques to study the transient species formed during the combustion of these complex molecules, providing deeper insights into their reaction mechanisms.

Structure-property relationships: Systematically investigating a wider range of highly branched isomers to establish more precise correlations between molecular architecture and key properties like octane number and sooting tendency.

The study of molecules like 4-ethyl-3-methyl octane, while seemingly specific, is integral to advancing our fundamental understanding of organic chemistry and its application in crucial areas of technology and energy.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62016-20-0 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

4-ethyl-3-methyloctane |

InChI |

InChI=1S/C11H24/c1-5-8-9-11(7-3)10(4)6-2/h10-11H,5-9H2,1-4H3 |

InChI Key |

BTRAURWAFYPYMW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(C)CC |

Origin of Product |

United States |

Structural Elucidation and Isomerism of 4 Ethyl 3 Methyl Octane

Systematic Nomenclature (IUPAC) of Complex Branched Alkanes

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for naming organic compounds to ensure that every distinct compound has a unique and unambiguous name. openstax.org Naming a complex branched alkane like 4-ethyl-3-methyloctane involves a stepwise process to identify the principal carbon chain and the nature and position of its substituents. libretexts.org

The process for deriving the name "4-ethyl-3-methyloctane" is as follows:

Identify the Parent Hydrocarbon : The longest continuous chain of carbon atoms in the molecule is identified. In this case, the longest chain consists of eight carbon atoms, making the parent hydrocarbon "octane". askfilo.com

Number the Parent Chain : The chain is numbered starting from the end that is closest to the first branch point. This ensures that the substituents are assigned the lowest possible locants (numbers). msu.edu

Identify and Number the Substituents : The groups attached to the parent chain are identified. For this molecule, there is a methyl group (-CH₃) and an ethyl group (-CH₂CH₃). Following the numbering from the previous step, the methyl group is located on carbon 3, and the ethyl group is on carbon 4. askfilo.com

Assemble the Name : The substituents are listed in alphabetical order (ethyl before methyl), preceded by their locant numbers. uiuc.edu If multiple identical substituents were present, prefixes like "di-", "tri-", or "tetra-" would be used, but these are ignored for alphabetization purposes. openstax.org

| Step | Description | Application | Result |

|---|---|---|---|

| 1 | Find the longest continuous carbon chain. | The longest chain contains 8 carbon atoms. | Parent Name: Octane |

| 2 | Number the chain to give substituents the lowest possible numbers. | Numbering from the end nearer the methyl group gives locants 3 and 4. | 3-methyl, 4-ethyl |

| 3 | List substituents alphabetically. | Ethyl comes before methyl alphabetically. | ethyl, methyl |

| 4 | Combine locants, substituent names, and the parent name. | Use hyphens between numbers and names. | 4-Ethyl-3-methyloctane |

Constitutional Isomerism in Higher Alkanes with Eleven Carbon Atoms

Constitutional isomers are compounds that share the same molecular formula but have different atomic connectivity. brainly.com The molecular formula C₁₁H₂₄, corresponding to undecane (B72203), can represent a large number of such isomers. Specifically, there are 159 constitutional isomers of undecane, each with a unique branching structure. foodb.cawikipedia.org These isomers can be categorized based on the length of their parent carbon chain.

4-Ethyl-3-methyloctane is one of the 159 structural isomers of undecane. wikipedia.orgwikipedia.org These isomers exhibit different physical properties, such as boiling and melting points, due to variations in their molecular shape and the extent of intermolecular van der Waals forces. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact, resulting in lower boiling points. ncert.nic.in

| Isomer Name | Parent Chain | Substituents |

|---|---|---|

| n-Undecane | Undecane (11) | None |

| 2-Methyldecane | Decane (10) | 1x Methyl |

| 4-Propylocatane | Octane (8) | 1x Propyl |

| 4-Ethyl-3-methyloctane | Octane (8) | 1x Ethyl, 1x Methyl |

| 2,2,3,3-Tetramethylheptane | Heptane (7) | 4x Methyl |

Stereochemical Analysis of Branched Alkane Systems

Beyond constitutional isomerism, branched alkanes like 4-ethyl-3-methyloctane can also exhibit stereoisomerism, where isomers have the same connectivity but differ in the spatial arrangement of their atoms. libretexts.org

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. wikipedia.org In organic chemistry, this property most often arises from the presence of a stereocenter, which is typically a carbon atom bonded to four different substituent groups. pressbooks.pub A molecule containing a single stereocenter will exist as a pair of enantiomers (non-superimposable mirror images). wikipedia.org

The structure of 4-ethyl-3-methyloctane possesses two such stereocenters: at carbon-3 and carbon-4.

Carbon-3 is bonded to a hydrogen atom, a methyl group, an ethyl group, and the rest of the octane chain from C4 onwards.

Carbon-4 is bonded to a hydrogen atom, an ethyl group, the rest of the octane chain from C3 backwards, and a butyl group (the remainder of the chain).

Since there are two chiral centers, a maximum of 2ⁿ = 2² = 4 stereoisomers can exist: two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is described as diastereomeric. libretexts.org

| Chiral Center | Group 1 | Group 2 | Group 3 | Group 4 |

|---|---|---|---|---|

| Carbon-3 | -H | -CH₃ (Methyl) | -CH(CH₂CH₃)CH₂CH₂CH₂CH₃ | -CH₂CH₃ (Ethyl) |

| Carbon-4 | -H | -CH₂CH₃ (Ethyl) | -CH(CH₃)CH₂CH₃ | -CH₂CH₂CH₂CH₃ (Butyl) |

Cryptochirality is a specific case of chirality where a molecule is chiral but exhibits a specific rotation that is too small to be measured by conventional methods. wikipedia.org This phenomenon often occurs in molecules where the chiral center is surrounded by structurally similar groups, leading to negligible differences in how enantiomers interact with plane-polarized light. youtube.com The term was first introduced by Kurt Mislow in 1977. wikipedia.org

A relevant analogue for studying this concept is 4-ethyl-4-methyloctane (C₁₁H₂₄), an isomer of 4-ethyl-3-methyloctane. nih.govnist.gov This molecule has a single quaternary chiral center at carbon-4, which is bonded to four different alkyl groups: methyl, ethyl, butyl, and another butyl group. Despite being chiral, its enantiomers have been found to have a very small specific rotation, making it a classic example of a cryptochiral compound. researchgate.net The challenge of distinguishing between the enantiomers of such cryptochiral hydrocarbons highlights the limitations of traditional optical rotation measurements. researchgate.net

Determining the absolute configuration (the specific R or S designation at a stereocenter) of cryptochiral hydrocarbons is a significant analytical challenge because their negligible optical rotation renders polarimetry ineffective. researchgate.netresearchgate.net Consequently, more advanced techniques are required.

One powerful method is Vibrational Circular Dichroism (VCD) spectroscopy combined with quantum chemical computations, such as Density Functional Theory (DFT). researchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured VCD spectrum to the spectra computationally predicted for the R and S enantiomers, the absolute configuration can be unambiguously assigned. researchgate.net

Another innovative approach involves asymmetric autocatalysis . wikipedia.org In this method, the cryptochiral alkane is used as a chiral initiator in a highly enantiosensitive reaction, such as the Soai reaction. wikipedia.orgnih.gov Even a slight enantiomeric excess of the cryptochiral alkane can be amplified to produce a significant enantiomeric excess in the reaction product. The stereochemistry of the product, which can be easily measured, is then correlated back to the absolute configuration of the initiating cryptochiral alkane. wikipedia.orgnih.gov

Other methods for determining absolute configuration, though not always applicable to simple alkanes, include X-ray crystallography (if the compound can be crystallized) and chemical correlation, where the molecule is chemically converted to a compound of known absolute configuration without altering the stereocenter. researchgate.netwikipedia.org

Advanced Synthetic Methodologies for Branched Alkanes

Directed Chemical Synthesis Routes for Branched Hydrocarbons

The creation of complex, branched hydrocarbon structures necessitates reactions that can reliably form C-C bonds at specific locations within a molecule. Transition metal catalysis and olefin manipulation are two powerful pillars in this endeavor.

Transition Metal-Catalyzed Coupling Reactions for C–C Bond Formation (e.g., Modified Corey-House Synthesis)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise formation of C-C bonds. princeton.edumdpi-res.com Among these, the Corey-House synthesis and its modifications represent a powerful tool for constructing alkanes, including complex branched structures. vedantu.comcollegedunia.com This reaction involves the coupling of an organometallic reagent with an organic halide. scienceinfo.com

The classical Corey-House synthesis utilizes a lithium dialkylcuprate reagent, often called a Gilman reagent, which is prepared from an alkyl halide. vedantu.comscienceinfo.com This reagent then reacts with a second alkyl halide to form a new alkane. wikipedia.org A key advantage of this method is its ability to couple different alkyl groups, making it suitable for creating unsymmetrical and branched-chain alkanes. collegedunia.comscienceinfo.com High yields can be achieved, particularly when using primary alkyl halides with a range of lithium dialkyl copper reagents. collegedunia.com

The general steps of the Corey-House synthesis are as follows:

Formation of an alkyllithium reagent: An alkyl halide is treated with lithium metal. wikipedia.org

Formation of the Gilman reagent: The alkyllithium compound is reacted with a copper(I) halide (e.g., cuprous iodide). vedantu.com

Coupling reaction: The Gilman reagent is reacted with a second alkyl halide to form the desired alkane. scienceinfo.com

For the synthesis of a branched alkane like 4-ethyl-3-methyloctane, a hypothetical Corey-House approach could involve the coupling of two smaller alkyl fragments. For instance, a lithium di(sec-butyl)cuprate could be reacted with 1-bromo-2-ethylbutane. The reaction proceeds via a mechanism that is thought to involve an SN2-like pathway, leading to a copper(III) intermediate that then undergoes reductive elimination to yield the final alkane. wikipedia.org

| Reaction Stage | Reactants | Product |

| Gilman Reagent Formation | 2-bromobutane, Lithium, Copper(I) Iodide | Lithium di(sec-butyl)cuprate |

| Coupling | Lithium di(sec-butyl)cuprate, 1-bromo-2-ethylbutane | 4-ethyl-3-methyloctane |

While powerful, the Corey-House synthesis has limitations, such as lower yields with sterically hindered alkyl halides. wikipedia.org Nevertheless, its versatility makes it a valuable method for the targeted synthesis of complex hydrocarbons. vedantu.com

Olefin Oligomerization and Hydrogenation Strategies for Branched Alkane Production

Another significant strategy for producing branched alkanes involves the oligomerization of smaller olefins (alkenes) followed by hydrogenation. patsnap.com Olefin oligomerization is a process where short-chain alkenes, such as propylene (B89431) and butenes, are catalytically combined to form larger hydrocarbon molecules. patsnap.com The resulting oligomers are typically branched olefins, which can then be hydrogenated to produce the corresponding saturated alkanes. google.com

The structure of the final branched alkane is influenced by the choice of catalyst and reaction conditions during the oligomerization step. patsnap.com Catalysts for this process can include solid acids, metals, or organometallic complexes. patsnap.com For example, nickel supported on silica-alumina is a heterogeneous catalyst used for the oligomerization of light olefins. kit.edu The degree of branching in the product can be controlled to some extent, which is crucial for producing fuels with desirable properties like high octane (B31449) numbers. kit.edu

Following oligomerization, the resulting branched alkenes are converted to alkanes through catalytic hydrogenation. study.com This reaction involves the addition of hydrogen across the double bond in the presence of a metal catalyst. melscience.compressbooks.pub Common catalysts for this process include palladium, platinum, and nickel. libretexts.org The hydrogenation step is generally efficient and results in the formation of a saturated hydrocarbon. study.com This two-step approach provides a versatile route to a variety of branched alkanes from simple olefin feedstocks. researchgate.net

| Process Step | Description | Key Components |

| Olefin Oligomerization | Smaller olefin molecules are combined to form larger, branched olefins. patsnap.com | Olefins (e.g., propylene, butene), Catalyst (e.g., solid acid, nickel-based) |

| Hydrogenation | Hydrogen is added across the double bonds of the branched olefins to form saturated alkanes. study.com | Branched olefins, Hydrogen gas, Metal catalyst (e.g., Pd, Pt, Ni) libretexts.org |

Green Chemistry Principles in Branched Alkane Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com These principles are increasingly being applied to the synthesis of hydrocarbons to enhance sustainability. researchgate.net

Development of Sustainable Catalytic Systems for Hydrocarbon Synthesis

A key aspect of green chemistry is the use of catalytic reagents over stoichiometric ones, as catalysts can increase selectivity, reduce reaction temperatures, and minimize waste. paperpublications.org In the context of hydrocarbon synthesis, research is focused on developing more sustainable catalytic systems. This includes the creation of catalysts from waste materials, which promotes a circular economy. mdpi.com For example, metal catalysts have been synthesized from industrial sewage sludge. mdpi.com

Furthermore, there is a growing interest in metal-catalyst-free synthesis routes. csic.esscilit.com Researchers have demonstrated the gas-phase synthesis of long-chain unbranched alkanes from atomic carbon and molecular hydrogen without the need for metal catalysts, which are often non-abundant. csic.esnih.gov While this specific method produces unbranched alkanes, it highlights the potential for developing novel, more sustainable catalytic approaches for all types of hydrocarbon synthesis. The development of efficient, recyclable, and environmentally benign catalysts is a primary goal in this area. patsnap.com

Utilization of Renewable Feedstocks in Branched Hydrocarbon Production

Another core principle of green chemistry is the use of renewable feedstocks instead of depleting ones. yale.edu Traditionally, hydrocarbons are derived from fossil fuels. However, there is a significant research effort to produce branched alkanes from biomass. nih.govroyalsocietypublishing.org Lignocellulose, a major component of biomass, is a rich source of C5 and C6 sugars that can be converted into platform chemicals and subsequently into branched hydrocarbons. nih.govroyalsocietypublishing.org

Several pathways are being explored to convert biomass-derived molecules into branched alkanes suitable for fuels. For instance, xylose, a sugar found in hemicellulose, can be converted into jet fuel-range branched alkanes. researchgate.net This multi-step process can involve the dehydration of xylose to furfural, followed by aldol (B89426) condensation and hydrodeoxygenation. researchgate.net Similarly, other renewable feedstocks like used cooking oil, tallow, and various vegetable oils are being utilized for the production of renewable fuels. montanarenewables.com The catalytic refining of these bio-derived feeds often involves cracking and isomerization to produce the desired branched alkane structures. researchgate.net

| Renewable Feedstock | Potential Branched Hydrocarbon Products |

| Lignocellulose (e.g., xylose) | Jet fuel-range branched alkanes researchgate.net |

| Waste Lipids (e.g., used cooking oil, tallow) | Fuel-like hydrocarbons montanarenewables.comacs.org |

| Bio-oil | High-octane isoalkanes and cycloalkanes researchgate.net |

Energy-Efficient and Waste-Minimizing Synthetic Protocols

Designing for energy efficiency is a fundamental principle of green chemistry, recognizing the environmental and economic impacts of energy consumption. yale.eduacs.org Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. yale.edu Microwave-assisted organic synthesis is one technique that can lead to shorter reaction times and, in some cases, higher yields and purity, contributing to energy efficiency. researchgate.net

Waste prevention is considered better than treating waste after it has been created. acs.org This principle is closely tied to the concept of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Synthetic protocols that reduce the number of steps, such as one-pot syntheses, can minimize waste by avoiding the need for intermediate purification steps and reducing solvent usage. mdpi.com For example, the one-pot synthesis of sustainable aviation fuel from brown grease using multifunctional catalysts demonstrates an efficient and waste-reducing approach. mdpi.com Additionally, avoiding unnecessary derivatization steps, such as the use of protecting groups, can reduce the generation of waste. acs.org The development of cleaner technologies and the recovery and reuse of materials are also key strategies for waste minimization in the chemical industry. researchgate.net

Sophisticated Spectroscopic and Chromatographic Characterization Techniques

Advanced Gas Chromatography Techniques for Isomer Separation and Identification

Gas chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds like hydrocarbons. For structurally similar isomers, which often co-elute in standard chromatography, more sophisticated approaches are necessary.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Hydrocarbon Mixtures

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution compared to conventional one-dimensional GC by employing two columns with different separation mechanisms. This technique is particularly powerful for resolving the numerous isomers present in complex hydrocarbon mixtures, such as those found in fuels. The separation power of GC×GC allows for the detailed grouping of iso-alkanes, which is crucial for understanding fuel properties. While GC×GC can effectively separate many isomers, some structurally similar compounds, like 3- and 4-ethyl-branched isomers, may still exhibit some overlap, requiring careful data analysis and interpretation.

Coupled Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Profiling and Fragmentation Analysis

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool that pairs the separation capabilities of GC with the powerful identification ability of mass spectrometry. As 4-ethyl-3-methyloctane elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

For alkanes, the molecular ion peak (M+), corresponding to the intact molecule's mass, is often of low intensity. The fragmentation pattern is characterized by clusters of peaks separated by 14 mass units, representing the sequential loss of CH₂ groups. The fragmentation of branched alkanes is highly informative, as cleavage tends to occur at the branching points to form more stable secondary or tertiary carbocations. In the case of 4-ethyl-3-methyloctane (molar mass 156.31 g/mol ), fragmentation is expected to yield a variety of charged fragments, with the most abundant ions resulting from cleavage that produces the most stable carbocations.

Table 1: Predicted GC-MS Fragmentation for 4-ethyl-3-methyloctane

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion | Neutral Loss | Notes |

| 127 | [C₉H₁₉]⁺ | C₂H₅ (Ethyl group) | Loss of the ethyl group from C4. |

| 113 | [C₈H₁₇]⁺ | C₃H₇ (Propyl group) | Cleavage at the C3-C4 bond, loss of the propyl fragment. |

| 85 | [C₆H₁₃]⁺ | C₅H₁₁ (Pentyl group) | Cleavage at the C4-C5 bond. |

| 71 | [C₅H₁₁]⁺ | C₆H₁₃ (Hexyl group) | Cleavage at the C3-C4 bond. |

| 57 | [C₄H₉]⁺ | C₇H₁₅ (Heptyl group) | A common and often abundant fragment for branched alkanes. |

| 43 | [C₃H₇]⁺ | C₈H₁₇ (Octyl group) | Represents a propyl fragment. |

| 29 | [C₂H₅]⁺ | C₉H₁₉ (Nonyl group) | Represents an ethyl fragment. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is arguably the most powerful technique for de novo structure determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-Resolution ¹H and ¹³C NMR Spectroscopy for Proton and Carbon Environments

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra reveal the distinct chemical environments of each proton and carbon atom in the 4-ethyl-3-methyloctane molecule.

In the ¹H NMR spectrum , the chemical shift of each signal indicates the electronic environment of the protons, while the integration gives the relative number of protons, and the signal's multiplicity (splitting pattern) reveals the number of adjacent protons. The spectrum would be complex, with overlapping signals in the aliphatic region (typically 0.8-1.6 ppm), characteristic of saturated hydrocarbons.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for 4-ethyl-3-methyloctane

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CH₃ (on C1) | ~0.9 | Triplet |

| CH₃ (on ethyl group) | ~0.9 | Triplet |

| CH₃ (on methyl group) | ~0.85 | Doublet |

| CH₂ groups (in backbone & ethyl) | ~1.2-1.4 | Multiplets |

| CH (on C3 and C4) | ~1.4-1.6 | Multiplets |

The ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. The chemical shift range for alkanes is typically between 10 and 60 ppm. The branching in 4-ethyl-3-methyloctane would result in several distinct signals corresponding to the different methyl, methylene (B1212753), and methine carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-ethyl-3-methyloctane

| Carbon Environment | Predicted Chemical Shift (ppm) |

| CH₃ carbons | 10-25 |

| CH₂ carbons | 20-40 |

| CH carbons (at branch points) | 30-50 |

Two-Dimensional NMR Techniques (e.g., DQF-COSY) for Characterizing Branching Patterns in Alkane Mixtures

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's connectivity. Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) is a homonuclear 2D technique that maps the coupling relationships between protons. libretexts.orgcutm.ac.in

In a DQF-COSY spectrum of 4-ethyl-3-methyloctane, cross-peaks would appear between the signals of protons that are J-coupled (typically on adjacent carbons). cutm.ac.in For instance, the methine proton at C3 would show a cross-peak to the protons of the attached methyl group and the adjacent methylene (C2) and methine (C4) protons. Similarly, the C4 methine proton would show correlations to the protons of the ethyl group and the adjacent C3 and C5 protons. A key advantage of the DQF-COSY pulse sequence is its ability to suppress the intense diagonal peaks, which can obscure nearby cross-peaks, leading to a cleaner spectrum that is easier to interpret. libretexts.orglibretexts.org This technique is particularly valuable for confirming branching patterns in complex alkane mixtures. orgchemboulder.comuobabylon.edu.iq

Computational and Theoretical Chemistry Approaches for Branched Octanes

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This approach is invaluable for exploring conformational landscapes and complex reaction pathways.

For studying chemical reactions, particularly at high temperatures like those found in combustion, the Reactive Force Field (ReaxFF) molecular dynamics method is exceptionally powerful. rsc.org ReaxFF is a bond-order-based potential that can simulate chemical bond formation and breaking, allowing for the explicit modeling of complex reaction networks without prior knowledge of the reaction pathways. rsc.orgucl.ac.uk

ReaxFF MD simulations of octane (B31449) isomers reveal detailed mechanisms of high-temperature combustion. acs.org The primary initial reaction steps involve the cleavage of C-C bonds, followed by isomerization, dehydrogenation, and oxidation reactions. acs.org The presence and location of branched chains, such as the ethyl and methyl groups in 4-ethyl-3-methyloctane, significantly influence reactivity. rsc.orgacs.org For instance, branching can increase the propensity for the formation of coke precursors. acs.org By tracking the evolution of molecular fragments and the formation of products like CO, CO₂, and H₂O, ReaxFF provides molecular-level insights into how the specific structure of an isomer like 4-ethyl-3-methyloctane affects its combustion efficiency and emissions profile. acs.orgrsc.org

Quantitative Structure–Property Relationship (QSPR) Analysis of Alkane Isomers

Quantitative Structure-Property Relationship (QSPR) analysis is a computational method used to predict the properties of molecules based on their structural features. nthu.edu.tw It involves creating a mathematical correlation between structural descriptors and physicochemical properties. nthu.edu.tw

In QSPR studies of alkanes, topological indices are widely used as molecular descriptors. biointerfaceresearch.com These indices are numerical values derived from the molecular graph (where atoms are vertices and bonds are edges) that quantify aspects of molecular size, shape, and branching. nthu.edu.twbiointerfaceresearch.com

Numerous topological indices, such as the Wiener index, Zagreb indices, and geometric-arithmetic index, have been correlated with various properties of octane isomers. nthu.edu.twazaruniv.ac.irazaruniv.ac.ir These properties include boiling point, entropy, acentric factor, and enthalpy of vaporization. nthu.edu.twresearchgate.net By developing regression models, researchers can predict the properties of a compound like 4-ethyl-3-methyloctane based solely on the calculated values of its topological indices. researchgate.netfrontiersin.org This approach is highly efficient and allows for the rapid screening of large numbers of isomers to identify candidates with desired properties, such as a high octane number. utcluj.roresearchgate.net

Table 2: Examples of Topological Indices and Their Correlated Properties in Alkanes

| Topological Index | Description | Correlated Physicochemical Property |

|---|---|---|

| Wiener Index (w) | Sum of distances between all pairs of vertices in the molecular graph. | Boiling Point, Octane Number utcluj.roresearchgate.net |

| Geometric-Arithmetic (GA) Index | Based on the geometric and arithmetic means of the degrees of adjacent vertices. | Boiling Point, Heats of Vaporization azaruniv.ac.ir |

| Zagreb Indices (M1, M2) | Based on the sum (M1) or product (M2) of the degrees of adjacent vertices. | Entropy, Acentric Factor biointerfaceresearch.comresearchgate.net |

| Balaban Index (B) | A distance-based index that accounts for the size and branching of the molecule. | Octane Number researchgate.net |

Development of Mathematical Models for Structure-Activity Correlations

In the field of computational chemistry, Quantitative Structure-Property Relationship (QSPR) models are essential mathematical tools for predicting the physicochemical properties of molecules based on their structural features. nthu.edu.twwikipedia.org For branched octanes like 4-ethyl-3-methyl-octane, QSPR models are particularly valuable for correlating molecular structure with fuel performance metrics, most notably the octane number (ON). utcluj.ro These models establish a mathematical function that links molecular descriptors (numerical representations of a molecule's structure) to a specific property. wikipedia.org

The development of these models involves several key steps. First, a dataset of molecules with known properties (e.g., experimentally determined Research Octane Number [RON] and Motor Octane Number [MON]) is collected. asme.org Next, a wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature, quantifying various aspects of the molecular structure. nthu.edu.twresearchgate.net Finally, statistical methods are employed to build a regression or classification model that best describes the relationship between the descriptors and the property of interest. wikipedia.org

Various mathematical and computational techniques are used to create these predictive models:

Multiple Linear Regression (MLR): This method establishes a linear equation between a set of descriptors and the target property. For instance, a study on octane isomers used degree-based topological indices to create linear models predicting properties like entropy and enthalpy of vaporization. nthu.edu.tw

Partial Least Squares (PLS): PLS is another regression technique particularly useful when the number of descriptors is large and there is a high degree of correlation between them. It has been successfully used to build QSPR models for predicting the RON and MON of fuel blends using the electrotopological state (E-state) index as a descriptor. acs.org

Artificial Neural Networks (ANNs): ANNs are advanced computational models inspired by the structure of the human brain. They can capture complex, non-linear relationships between molecular descriptors and properties. asme.org ANNs have been trained with QSPR descriptors to predict RON and MON, allowing for the preemptive screening of compounds without the need for extensive experimental testing. asme.org

The selection of appropriate molecular descriptors is crucial for the accuracy of a QSPR model. Topological indices, which describe the connectivity of atoms within a molecule, have been shown to be effective in predicting the octane numbers of octane isomers. nthu.edu.twutcluj.ro For example, a two-parameter correlation using the SD and DC topological indices achieved a high correlation coefficient (r = 0.993) for predicting the RON of 18 octane isomers. utcluj.ro

| Model Type | Descriptors Used | Target Property | Application Example | Reference |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | Topological Indices (SD, DC) | RON, MON, PON | Prediction of octane numbers for 18 octane isomers. | utcluj.ro |

| Partial Least Squares (PLS) | Electrotopological State (E-state) Index | RON, MON | Forecasting the octane number of Toluene Primary Reference Fuel (TPRF). | acs.org |

| Artificial Neural Networks (ANN) | Various QSPR Descriptors (Connectivity, Structural Diversity, etc.) | RON, MON, Octane Sensitivity | Predicting fuel performance of various compounds to screen candidates prior to experiments. | asme.org |

These mathematical models provide valuable insights into how specific structural features, such as the degree of branching, influence the octane number. nih.govquora.com By understanding these correlations, chemists can computationally screen and design new fuel components with improved performance characteristics. asme.org

Theoretical Investigations of Protonated Alkane Species (Alkanium Ions) as Reaction Intermediates

Acid-catalyzed hydrocarbon transformations, such as isomerization and cracking, are fundamental industrial processes for improving the octane number of gasoline components. acs.orgresearchgate.net The mechanisms of these reactions involve highly reactive intermediates known as alkanium ions (also referred to as carbonium ions), which are five-coordinate protonated alkane species. researchgate.net Theoretical and computational chemistry provides a powerful lens for studying these transient species, which are often difficult to observe experimentally. researchgate.netnih.gov

Alkanium ions are formed when an alkane is protonated by a strong superacid. acs.orgresearchgate.net Computational studies, typically employing ab initio methods like Møller–Plesset perturbation theory (e.g., MP2/6-31G**), are used to investigate the structures, stabilities, and potential energy surfaces of these ions. acs.orgresearchgate.net A key structural feature revealed by these theoretical investigations is the presence of a two-electron, three-center (2e-3c) bond, where a single proton is shared between two carbon atoms or a carbon and a hydrogen atom. acs.org This bonding demonstrates the nonclassical nature of these carbocations.

Theoretical studies on various diprotonated alkane dications (CnH2n+42+) have shown that the most stable structures are those with two 2e-3c bonds, typically formed by the protonation of C-H bonds. acs.org The relative stability of different alkanium ion isomers and their rearrangement pathways are critical for understanding product distributions in isomerization reactions. For example, the isomerization of n-alkanes to branched alkanes, which have higher octane numbers, proceeds through the formation and rearrangement of these protonated intermediates. researchgate.netresearchgate.net The branching reactions are believed to occur via protonated cyclopropane (B1198618) (PCP) intermediates. researchgate.netresearchgate.net

The reactivity of alkanes and the stability of the corresponding alkanium ions are directly related to the proton affinity (PA) of the parent molecule. Experimental and computational studies have determined that the PAs for alkanes like n-octane fall within a specific range (approximately 721 ± 20 kJ mol-1). nih.gov It has been observed that longer and more branched alkanes tend to have a greater proton affinity. nih.gov

| Characteristic | Description | Computational Method | Significance in Reactions | Reference |

|---|---|---|---|---|

| Structure | Five-coordinate carbon centers ("nonclassical" ions). | Ab initio (MP2/cc-pVTZ, MP2/6-31G**) | The specific geometry dictates rearrangement pathways. | acs.orgresearchgate.net |

| Bonding | Characterized by two-electron, three-center (2e-3c) bonds. | Ab initio calculations | Explains the stability and unusual coordination of the ion. | acs.org |

| Formation | Protonation of an alkane's C-H or C-C sigma bond by a superacid. | Theoretical modeling of reaction pathways | Initiates the isomerization and cracking processes. | researchgate.netresearchgate.net |

| Role | Transient reaction intermediates. | Potential energy surface calculations | Their rearrangements (e.g., via PCP species) lead to branched products. | researchgate.netresearchgate.net |

These theoretical investigations are crucial for building a fundamental understanding of acid catalysis in hydrocarbon chemistry. By elucidating the nature of alkanium ion intermediates, computational models help to explain how factors like catalyst acidity and reaction conditions can be optimized to favor the production of high-octane branched alkanes. researchgate.net

Chemical Reactivity and Mechanistic Studies of 4 Ethyl 3 Methyl Octane

Pathways of C–C and C–H Bond Activation in Branched Alkanes

The activation of C–C and C–H bonds in alkanes is a fundamental area of research due to their inherent stability. wou.edu For branched alkanes like 4-ethyl-3-methyl octane (B31449), the presence of tertiary carbon atoms introduces sites of varied reactivity compared to linear alkanes.

C–H Bond Activation: The dissociation energy of C–H bonds varies with the substitution of the carbon atom. Tertiary C–H bonds, such as the one at the C-3 position in 4-ethyl-3-methyl octane, are generally weaker than secondary and primary C–H bonds. This difference in bond strength often dictates the selectivity of C–H activation processes. Transition metal catalysts, for instance, can selectively cleave C–H bonds through mechanisms like oxidative addition or σ-bond metathesis. nih.govresearchgate.net The preference for activation at different sites can be influenced by the catalyst's steric and electronic properties. acs.org For example, some rhodium complexes have shown a preference for activating terminal or primary C–H bonds in longer alkanes, despite these bonds being stronger. nih.gov

C–C Bond Activation: The cleavage of C–C bonds in alkanes typically requires more forcing conditions than C–H activation and is a key step in processes like catalytic cracking. In branched alkanes, C–C bonds adjacent to a tertiary or quaternary carbon atom can be more susceptible to cleavage. Catalytic systems, often involving acidic zeolites or metal catalysts, facilitate C–C bond scission through the formation of carbenium ion intermediates.

A representative comparison of C-H bond dissociation energies is presented in the table below.

| Bond Type | Example Molecule | Bond Dissociation Energy (kcal/mol) |

| Primary C-H | Propane (CH₃-CH₂-CH₃) | 100 |

| Secondary C-H | Propane (CH₃-CH₂-CH₃) | 97 |

| Tertiary C-H | Isobutane ((CH₃)₃CH) | 93 |

This table presents generalized data for bond dissociation energies in alkanes.

Isomerization Dynamics of Branched Octane Isomers under Catalytic Conditions

The skeletal isomerization of alkanes is a crucial industrial process for enhancing the octane number of gasoline. hydrocarbonprocessing.comresearchgate.net This process involves the rearrangement of the carbon skeleton, converting linear or lightly branched alkanes into more highly branched isomers. For an undecane (B72203) like 4-ethyl-3-methyl octane, isomerization would involve the migration of methyl or ethyl groups, or the rearrangement of the main carbon chain.

Isomerization is typically carried out using bifunctional catalysts, which possess both metal and acid sites. researchgate.netmdpi.com A common combination is platinum supported on an acidic material like a zeolite or sulfated zirconia. ntnu.nomdpi.com The generally accepted mechanism involves the following steps:

Dehydrogenation: The alkane is first dehydrogenated on the metal site (e.g., platinum) to form an alkene.

Protonation: The resulting alkene is then protonated on an acid site to form a carbenium ion intermediate.

Rearrangement: The carbenium ion undergoes skeletal rearrangement through a series of 1,2-hydride and 1,2-alkyl shifts.

Deprotonation: The rearranged carbenium ion deprotonates to form an isomeric alkene.

Hydrogenation: Finally, the isomeric alkene is hydrogenated on the metal site to yield the branched alkane isomer.

The distribution of products in alkane isomerization is influenced by thermodynamic and kinetic factors. Lower reaction temperatures generally favor the formation of more highly branched isomers. ntnu.no The pore structure of the zeolite catalyst also plays a significant role in determining the selectivity of the isomerization process, with shape selectivity influencing which isomers can form and diffuse out of the catalyst pores. rsc.org

Mechanistic Insights into Oxidation and Combustion Processes of Branched Hydrocarbons

The oxidation and combustion of alkanes are highly exothermic processes that are fundamental to their use as fuels. maricopa.edu The combustion of branched alkanes like 4-ethyl-3-methyl octane proceeds through a complex free-radical chain mechanism. alevelchemistry.co.ukstackexchange.com The structure of the alkane significantly influences its combustion properties, such as its autoignition behavior and tendency to cause engine knocking.

Highly branched alkanes generally have higher octane ratings, meaning they are more resistant to autoignition and knocking. alevelchemistry.co.uk The mechanism of alkane oxidation can be broadly divided into low-temperature and high-temperature pathways.

Low-Temperature Oxidation: At lower temperatures, the dominant reaction pathways involve the formation of alkylperoxy radicals (ROO•) and hydroperoxyalkyl radicals (•QOOH). These species are key to the chain-branching reactions that lead to autoignition. The structure of the alkane influences the rates of intramolecular hydrogen abstraction within the ROO• radical, which in turn affects the subsequent reaction pathways.

High-Temperature Combustion: At higher temperatures, the primary initiation step is the unimolecular decomposition of the alkane, breaking C–C bonds to form smaller alkyl radicals. These radicals then react with oxygen in a complex series of reactions to ultimately form carbon dioxide and water.

A simplified representation of the products from incomplete combustion of an undecane (C₁₁H₂₄) is shown below. you-iggy.com

| Reactants | Products of Incomplete Combustion |

| C₁₁H₂₄ + O₂ | Carbon (soot), Carbon Monoxide (CO), Water (H₂O) |

This table illustrates potential products from the incomplete combustion of undecane.

Studies on various octane isomers have shown that the degree of branching affects the heat of combustion, with more highly branched isomers being slightly more stable and releasing less energy upon combustion. alevelchemistry.co.uk

Catalytic Conversions and Functionalization of Branched Alkanes

Beyond isomerization and combustion, there is significant interest in the catalytic conversion of alkanes into more valuable chemicals through functionalization reactions. elsevierpure.com These reactions involve the selective introduction of functional groups into the alkane molecule.

Dehydrogenation: Catalytic dehydrogenation can convert branched alkanes into the corresponding alkenes or dienes, which are important building blocks for polymers and other chemicals. This process is typically carried out at high temperatures using catalysts based on platinum or chromium.

Aromatization: Branched alkanes can be converted into aromatic compounds through a process called dehydrocyclization or aromatization. This reaction is often catalyzed by supported metal catalysts, such as platinum on alumina (B75360) or zeolites. The mechanism involves dehydrogenation to form alkenes and dienes, followed by cyclization and further dehydrogenation to form the aromatic ring.

Selective Functionalization: A major goal in modern chemistry is the direct and selective functionalization of C–H bonds in alkanes to introduce functional groups such as hydroxyl, amino, or carboxyl groups. nih.gov This is a challenging task due to the inertness of C–H bonds. Research in this area is focused on developing highly active and selective catalysts, often based on transition metals. nih.govnih.gov For a molecule like 4-ethyl-3-methyl octane, a key challenge would be to achieve site-selectivity, for example, to functionalize the tertiary C–H bond preferentially over the numerous secondary and primary C–H bonds.

The table below summarizes some catalytic conversion pathways for branched alkanes.

| Reaction Type | Catalyst Type | Typical Products |

| Isomerization | Bifunctional (e.g., Pt/Zeolite) | Branched Isomers |

| Dehydrogenation | Supported Pt or Cr | Alkenes, Dienes |

| Aromatization | Pt/Alumina, Pt/Zeolite | Aromatic Compounds |

| Selective Oxidation | Transition Metal Complexes | Alcohols, Ketones |

This table provides a general overview of catalytic conversion routes for branched alkanes.

Environmental Fate, Transport, and Biodegradation of Branched Hydrocarbons

Environmental Distribution and Persistence of Branched Alkanes in Various Matrices

Branched alkanes, such as 4-ethyl-3-methyloctane, are significant components of petroleum products, including gasoline, diesel, and jet fuel. envstd.com Consequently, their presence in the environment is primarily linked to accidental spills, industrial releases, and emissions from fuel combustion. copernicus.orgresearchgate.net The environmental fate of these compounds is governed by a combination of their physicochemical properties and environmental conditions. nih.gov

Once released, the distribution of branched alkanes across environmental compartments—air, water, soil, and sediment—is dictated by their volatility and solubility. While shorter-chain alkanes can partition into the atmosphere, larger and more complex isomers like 4-ethyl-3-methyloctane have lower volatility and low water solubility. hill-labs.co.nz As a result, they tend to adsorb strongly to soil and sediment particles. santos.comresearchgate.net Studies on similar C11-C15 isoalkanes indicate a high potential for absorption to sediment and soil. santos.com

The persistence of hydrocarbons in the environment is a critical factor in assessing their long-term impact. The general order of susceptibility to microbial degradation is linear alkanes > branched alkanes > small aromatics > cyclic alkanes. nih.gov This indicates that branched structures, such as 4-ethyl-3-methyloctane, are inherently more persistent than their linear counterparts. This increased persistence is due to structural characteristics that impede microbial degradation, such as methyl and ethyl side chains. nih.govstackexchange.com The environmental residence time for some complex alkanes can be hundreds of days, allowing for potential accumulation in soil and sediments. nih.gov Changes in the composition of alkanes in soil over time can be used to trace the degradation trend of pollutants from the initial contamination event to the point of background concentrations. researchgate.net

Table 1: Relative Persistence of Hydrocarbon Structures in the Environment

| Hydrocarbon Class | General Structure | Relative Persistence | Primary Reason for Persistence |

| Linear Alkanes | Straight carbon chain | Low | Readily attacked by microbial enzymes. enviro.wiki |

| Branched Alkanes | Carbon chain with alkyl side groups | Moderate to High | Steric hindrance from branches inhibits enzymatic attack. stackexchange.com |

| Cyclic Alkanes | Carbons arranged in a ring | High | Ring structure is less accessible to degradative enzymes. nih.gov |

| Aromatic Hydrocarbons | Contains one or more benzene (B151609) rings | Variable to Very High | High stability of the aromatic ring; degradation decreases with more rings. researchgate.net |

Biodegradation Mechanisms of Branched Hydrocarbons

The primary mechanism for the ultimate removal of branched hydrocarbons from the environment is microbial degradation, a process carried out by a diverse range of bacteria, fungi, and yeasts. nih.govresearchgate.net Aerobic degradation is the most rapid and complete pathway, initiated by enzymes that activate the chemically inert alkane molecule by incorporating oxygen. nih.govnih.gov

The initial and often rate-limiting step is the hydroxylation of the alkane, catalyzed by powerful enzymes known as monooxygenases or hydroxylases. nih.govfrontiersin.org Several key enzyme systems are involved:

Alkane Hydroxylases (AlkB): These are integral membrane non-heme iron monooxygenases that are widespread in hydrocarbon-degrading bacteria. asm.org The Alk system of Pseudomonas putida GPo1, which targets medium-chain alkanes (C5–C12), is one of the most extensively studied. nih.gov

Cytochrome P450 Monooxygenases (CYPs): These heme-containing enzymes are common in many microorganisms and can hydroxylate a wide range of substrates, including alkanes. nih.govnih.gov In some bacteria, specific P450s are strongly induced by the presence of branched alkanes. nih.gov

Flavin-Binding Monooxygenases (AlmA): These enzymes are typically involved in the degradation of long-chain alkanes (C20 to C32). asm.org

Following the initial hydroxylation, which converts the alkane to a primary or secondary alcohol, the degradation pathway proceeds through further oxidation steps. Alcohol dehydrogenases and aldehyde dehydrogenases convert the alcohol to an aldehyde and then to a carboxylic acid (fatty acid). nih.govfrontiersin.org This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down to generate energy and cellular components for the microorganism. nih.govasm.org

The molecular structure of an alkane isomer plays a decisive role in its susceptibility to microbial degradation. stackexchange.com While linear alkanes are readily metabolized, the presence of branching significantly complicates and slows the process. nih.govnih.gov For 4-ethyl-3-methyloctane, the ethyl group at the C4 position and the methyl group at the C3 position create a more complex structure than a straight-chain undecane (B72203).

The primary reason for the reduced biodegradability of branched alkanes is steric hindrance . stackexchange.com The bulky alkyl branches can physically block the active sites of degradative enzymes, preventing them from effectively binding to and oxidizing the hydrocarbon backbone. stackexchange.com Research has shown that terminal branching, particularly anteiso-branching (a methyl group on the third carbon from the end), has a pronounced inhibitory effect on biodegradation. nih.gov

Key structural features that inhibit biodegradation include:

Number and Location of Branches: Increased branching generally leads to decreased biodegradability. stackexchange.com

Tertiary and Quaternary Carbons: These structures are particularly recalcitrant. Complex branching that creates tertiary and quaternary carbon atoms interferes with the action of oxidation enzymes. stackexchange.com The structure of 4-ethyl-3-methyloctane contains two tertiary carbons.

Advanced Analytical Techniques for Environmental Monitoring and Hydrocarbon Fingerprinting

Effective environmental monitoring and source identification of hydrocarbon contamination rely on sophisticated analytical techniques capable of separating and identifying individual compounds within highly complex mixtures. wiley-vch.decdc.gov

The cornerstone of modern hydrocarbon analysis is gas chromatography (GC), often coupled with a mass spectrometer (MS) or a flame ionization detector (FID). hill-labs.co.nzcdc.gov However, for complex samples like petroleum products, conventional one-dimensional GC has limitations due to the sheer number of co-eluting isomers. ifpenergiesnouvelles.fr

Comprehensive two-dimensional gas chromatography (GC×GC) represents a major technological advancement for this purpose. ifpenergiesnouvelles.frwikipedia.org In GC×GC, the sample is subjected to two independent separation steps using columns with different chemical properties (e.g., separating by boiling point and then by polarity). ifpenergiesnouvelles.frdlr.de This results in a dramatic increase in resolution and peak capacity, allowing for the detailed characterization of thousands of different compounds in a single analysis. ifpenergiesnouvelles.frwikipedia.org The structured two-dimensional chromatograms produced by GC×GC facilitate the clear separation of hydrocarbon classes, such as aliphatics (including branched alkanes) from aromatics, without requiring prior physical fractionation of the sample. researchgate.net

Table 2: Comparison of Analytical Techniques for Branched Alkane Analysis

| Technique | Principle | Advantages | Limitations | Application in Environmental Monitoring |

| GC-FID | Separation by boiling point; detection by flame ionization. cdc.gov | Robust, quantitative for total hydrocarbons. | Poor compound identification; co-elution of isomers. ifpenergiesnouvelles.fr | Screening for total petroleum hydrocarbons (TPH). hill-labs.co.nz |

| GC-MS | Separation by boiling point; identification by mass-to-charge ratio. cdc.gov | Provides structural information for compound identification. cdc.gov | Can be limited by co-elution in very complex mixtures. ifpenergiesnouvelles.fr | Routine quantitative and qualitative analysis of specific hydrocarbons. nih.gov |

| GC×GC-MS/FID | Two sequential columns with different selectivities; modulation interface. ifpenergiesnouvelles.frwikipedia.org | Extremely high resolving power; structured 2D chromatograms; enhanced sensitivity. ifpenergiesnouvelles.frwikipedia.org | Complex data processing; requires specialized instrumentation. acs.org | Detailed molecular characterization of complex fuels and contaminated samples. dlr.deresearchgate.net |

Hydrocarbon fingerprinting is a forensic approach used to identify the source, type, and relative age of petroleum contamination. leeder-analytical.comdirtyproperty.com This process relies on analyzing the unique chemical signature created by the distribution of specific marker compounds and their ratios within a sample. leeder-analytical.comresearchgate.net

Advanced analytical methods like GC×GC and GC-MS are essential for generating the high-quality data needed for fingerprinting. envstd.com Analysts look for specific patterns and compounds:

Diagnostic Ratios: The relative abundance of certain degradation-resistant compounds can point to a specific source. For example, the ratio of the isoprenoids pristane (B154290) to phytane (B1196419) is a classic diagnostic tool used to gain information about the oil's source and weathering state. envstd.com

Biomarkers: These are complex molecules, such as hopanes and steranes, that are derived from biological precursors and are highly resistant to degradation. tandfonline.com Their intricate patterns are unique to the source rock and geological history of a crude oil, making them excellent fingerprints for source correlation and differentiation. envstd.comtandfonline.com

Weathering Assessment: The degree of environmental degradation can be estimated by comparing the ratios of easily biodegradable compounds (like n-alkanes) to more persistent ones (like isoprenoids or biomarkers). leeder-analytical.com As weathering proceeds, the relative abundance of the more degradable compounds decreases.

By comparing the chemical fingerprint of a contaminated sample to those of potential sources (e.g., different crude oils, diesel from a specific refinery), investigators can scientifically link the contamination to its origin, which is crucial for environmental liability and remediation efforts. leeder-analytical.comresearchgate.net

Advanced Research Perspectives and Emerging Directions in Branched Alkane Chemistry

Development of Novel Catalysts for Selective Alkane Transformations

The chemical inertness of alkanes, characterized by strong, non-polar C-C and C-H bonds, presents a significant challenge for their direct conversion into more valuable products. Research has intensified in the development of novel catalysts that can selectively activate these bonds under milder conditions, thereby improving energy efficiency and reducing undesirable byproducts.

Key areas of catalyst development include:

Hydroisomerization and Hydrocracking: Bifunctional catalysts are crucial for skeletal isomerization, a process that converts linear alkanes into branched isomers like 4-ethyl-3-methyloctane, which are prized for their high octane (B31449) numbers in gasoline. mdpi.comntnu.no These catalysts typically consist of a noble metal (like platinum) on an acidic support (such as zeolites or sulfated zirconia). mdpi.comntnu.noresearchgate.netmdpi.com The metal sites facilitate dehydrogenation of the alkane to an alkene, which then migrates to an acid site to form a carbenium ion intermediate. researchgate.net This intermediate undergoes rearrangement to a more stable branched structure before being hydrogenated back to a branched alkane on the metal site. researchgate.net Current research focuses on creating catalysts with optimized metal-acid site balance and hierarchical pore structures to enhance selectivity towards desired isomers and suppress cracking into smaller, less valuable molecules. mdpi.comresearchgate.net

Selective Oxidation: The selective oxidation of alkanes to alcohols, ketones, or carboxylic acids is a highly sought-after transformation. researchgate.netresearchgate.net Traditional methods often require harsh conditions and suffer from low selectivity, leading to complete combustion. Novel catalysts, including mixed metal oxides like Mo-V-Te-Nb-O systems and metal-organic frameworks (MOFs), are being explored for their ability to activate C-H bonds with high precision. researchgate.net For instance, gold nanoparticles supported on Mo-V-Nb-Te-Ox catalysts have shown enhanced activity and selectivity in the oxidation of lower alkanes. researchgate.net Another approach involves using osmium(VI) nitrido complexes that can catalyze alkane oxidation with hydrogen peroxide under ambient conditions, achieving high yields and turnover numbers. rsc.org

Dehydrogenation: The conversion of alkanes to olefins (alkenes) through catalytic dehydrogenation is a cornerstone of the petrochemical industry. rutgers.edu While traditional chromium oxide and platinum-based catalysts are effective, they often require high temperatures and suffer from deactivation due to coking. researchgate.net Recent advancements include the development of highly stable subnanometric Pt-Sn clusters supported on zeolites, which maintain high activity and selectivity through numerous reaction cycles. researchgate.net

| Transformation Process | Catalyst Type | Typical Products | Research Goal |

|---|---|---|---|

| Hydroisomerization | Bifunctional (e.g., Pt/Zeolite, Pt/Sulfated Zirconia) | Branched Alkanes (e.g., 4-ethyl-3-methyloctane) | Increase isomer yield, suppress cracking, improve poison resistance. mdpi.comntnu.noresearchgate.net |

| Selective Oxidation | Mixed Metal Oxides (e.g., Mo-V-Te-Nb-O), Osmium Complexes | Alcohols, Ketones, Carboxylic Acids | Achieve high selectivity under mild conditions, avoiding complete combustion. researchgate.netrsc.orgrsc.org |

| Dehydrogenation | Pt-based, CrOx-based | Olefins (Alkenes) | Enhance catalyst stability, reduce coking, and improve coke resistance. researchgate.net |

Application of Machine Learning and Artificial Intelligence for Predictive Modeling in Hydrocarbon Research

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for hydrocarbon research. Machine learning (ML) algorithms can analyze vast datasets to identify complex patterns and predict the properties and behavior of molecules like 4-ethyl-3-methyloctane with remarkable accuracy. bme.hubme.hu

Property Prediction: AI models, particularly artificial neural networks (ANNs), are being trained to predict key physical and chemical properties of hydrocarbons directly from their molecular structure. bme.huresearchgate.netsemanticscholar.org These properties include boiling points, melting points, flash points, viscosity, and octane/cetane numbers. bme.hu By inputting molecular descriptors (such as the number of atoms, types of functional groups, and molecular complexity), these models can provide rapid and accurate estimations, accelerating the design and screening of new fuel and lubricant components. bme.huresearchgate.net Studies have shown that AI can outperform traditional group contribution methods in predictive accuracy across various hydrocarbon types. bme.hubme.hu

Reservoir and Production Modeling: In the upstream oil and gas sector, ML is used to build predictive models for reservoir behavior and production dynamics. ijsdcs.commdpi.com Algorithms analyze seismic data, well logs, and historical production data to characterize reservoirs, forecast future output, and optimize extraction strategies. ijsdcs.comdatapages.com This data-driven approach enhances decision-making, helping to maximize resource recovery and minimize operational costs. ijsdcs.comprocessecology.com

Fuel Design and Screening: AI is integral to the "Fuel Genome Project," which aims to accelerate the discovery of next-generation fuels. ML models, coupled with Quantitative Structure-Property Relationship (QSPR) analysis, can screen vast libraries of virtual molecules to identify candidates with desired properties, such as high ignition quality or low sooting tendency. This predictive power significantly reduces the time and expense associated with experimental synthesis and testing. researchgate.net

Exploration of Bio-inspired Chemical Pathways for Alkane Modification

Nature has evolved highly efficient and selective enzymes for activating inert C-H bonds, offering a blueprint for novel chemical pathways. nih.gov Bio-inspired and biocatalytic approaches aim to mimic these natural processes to achieve precise modifications of alkanes under ambient conditions.

Cytochrome P450 Monooxygenases: A key family of enzymes in this field is the cytochrome P450s. nih.govnih.gov These heme-containing enzymes can hydroxylate alkanes with remarkable regioselectivity and stereoselectivity. acs.orgacs.org For example, CYP153A6, a soluble P450 enzyme, shows a high preference for hydroxylating the terminal carbon of medium-chain alkanes. nih.gov Researchers are using techniques like directed evolution and site-directed mutagenesis to engineer P450 enzymes, such as P450 BM-3, to enhance their activity and selectivity for specific alkanes, including converting them into valuable chiral alcohols. acs.orgrsc.org

Methane (B114726) Monooxygenases: Other enzymes, like the non-heme diiron methane monooxygenases, are also capable of oxidizing alkanes under mild conditions. acs.org The study of these natural systems provides fundamental insights into the mechanisms of C-H activation, guiding the design of synthetic catalysts that can replicate their efficiency.

Flavin-Dependent Enzymes: While often associated with aromatic compounds, some flavoproteins have demonstrated the ability to hydroxylate alkanes. nih.gov These enzymes utilize flavin-promoted dioxygen activation to perform C-H functionalization, expanding the toolkit of biocatalysts for hydrocarbon modification. nih.gov The application of these enzymatic strategies is being explored for both the synthesis of key chemical building blocks and the late-stage functionalization of complex molecules. nih.gov

Fundamental Contributions of Branched Alkane Research to Fuel Science and Advanced Materials (from a chemical perspective)

The study of branched alkanes like 4-ethyl-3-methyloctane provides critical insights that drive innovation in fuel science and the development of advanced materials. The relationship between molecular structure and macroscopic properties is central to this research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.